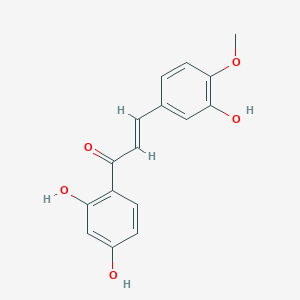

2',4',3-Trihydroxy-4-methoxychalcone

Descripción

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVFVBIJKULVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291634 | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13323-67-6 | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- typically involves the reaction of appropriate phenolic compounds with acrylophenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Chemistry

4-O-Methylbutein serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules and polymers. Its unique structure allows for various chemical transformations, making it an important intermediate in synthetic chemistry.

Biology

Research has highlighted several biological activities of 4-O-Methylbutein:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Antimicrobial Properties : Studies indicate that 4-O-Methylbutein has antimicrobial effects against various pathogens, suggesting its potential use in developing natural preservatives or therapeutic agents.

Medicine

In the medical field, 4-O-Methylbutein is being investigated for its potential therapeutic effects:

- Neuroprotective Effects : It has been shown to protect HT22 mouse hippocampal cells from glutamate-induced cell death, indicating possible applications in neurodegenerative disease research.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, which could lead to therapeutic strategies for inflammatory diseases.

- Potential Anti-cancer Activity : Preliminary studies suggest that 4-O-Methylbutein may inhibit cancer cell proliferation, warranting further investigation into its anticancer mechanisms.

Industry

In industrial applications, 4-O-Methylbutein is utilized in:

- Production of Specialty Chemicals : Its unique properties make it suitable for use in the formulation of specialty chemicals and dyes.

- Material Science : The compound's structural attributes allow for its incorporation into materials with specific functional characteristics.

Biochemical Pathways

The mechanism of action of 4-O-Methylbutein involves several biochemical interactions:

- Target Interaction : The primary target is the HT22 cell line, where it exhibits neuroprotective effects against glutamate-induced toxicity.

- Molecular Mechanism : It may influence neuronal survival pathways by modulating enzyme activity and gene expression related to glutamate signaling.

Pharmacokinetics

Research indicates that 4-O-Methylbutein undergoes metabolic processes such as demethylation when exposed to intestinal microflora or during systemic circulation. These pharmacokinetic properties are crucial for understanding its bioavailability and therapeutic potential.

Neuroprotection Study

A study conducted on HT22 cells demonstrated that 4-O-Methylbutein has an effective concentration (EC50) of approximately 35.2 μM for protecting against glutamate-induced cytotoxicity. This finding underscores its potential role as a neuroprotective agent.

Antioxidant Activity Assessment

In vitro assays have shown that 4-O-Methylbutein significantly reduces oxidative stress markers in cellular models. Its antioxidant capacity was measured using various assays, including DPPH radical scavenging and ABTS radical cation decolorization tests.

Mecanismo De Acción

The mechanism of action of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chalcones

Structural and Molecular Comparisons

The table below highlights structural and molecular differences between 4-O-Methylbutein and related chalcones:

| Compound | Structure Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-O-Methylbutein | 2',3,4'-trihydroxy; 4-methoxy | C₁₆H₁₄O₅ | 286.3 | 3×OH, 1×OCH₃ |

| Butein | 2',3,4'-trihydroxy; no methoxy | C₁₅H₁₂O₅ | 272.3 | 3×OH |

| Homobutein | 2',3,4'-trihydroxy; 4-methyl | C₁₆H₁₄O₅ | 286.3 | 3×OH, 1×CH₃ |

| Calythropsin | 2',4'-dihydroxy; 3-methoxy | C₁₆H₁₄O₅ | 286.3 | 2×OH, 1×OCH₃ |

| 3,2'-Dihydroxy-4,4'-dimethoxychalcone | 3,2'-dihydroxy; 4,4'-dimethoxy | C₁₇H₁₆O₅ | 300.3 | 2×OH, 2×OCH₃ |

Key Observations :

- Methyl vs. Hydroxyl Substitution : 4-O-Methylbutein’s 4-methoxy group reduces polarity compared to Butein, enhancing membrane permeability .

- Isomerism : Homobutein and 4-O-Methylbutein share the same formula but differ in substituent positions (methyl vs. methoxy), leading to distinct physicochemical properties .

Spectroscopic and Reactivity Differences

NMR Spectroscopy:

- Butein : Lacks the methoxy group, resulting in downfield shifts for the 4-position aromatic protons .

- 4-O-Methylbutein : The 4-OCH₃ group shields adjacent protons, causing upfield shifts (e.g., δ 3.84 ppm for OCH₃) .

Enzymatic Reactivity:

4-O-Methylbutein is a substrate for bacterial chalcone isomerases (CHI), converting it to 7,3'-dihydroxy-4'-methoxyflavanone (5b).

Pharmacological and Metabolic Profiles

Actividad Biológica

4-O-Methylbutein is a chalcone derivative, which has garnered attention due to its potential biological activities, particularly in the context of cancer and metabolic disorders. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 4-O-Methylbutein, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-O-Methylbutein is characterized by its methoxy group at the 4-position of the butein structure. This modification can influence its biological properties significantly compared to its parent compound, butein.

Anticancer Effects

Research has shown that 4-O-Methylbutein exhibits notable anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. For instance:

- Cell Viability Assays : In vitro studies have demonstrated that 4-O-Methylbutein reduces cell viability in HCC cells with an IC50 value of approximately 2.65 μM, indicating its potency as an anticancer agent .

- Mechanisms of Action : The compound induces apoptosis through mitochondrial pathways, leading to caspase activation and cell cycle arrest . This mechanism is crucial for its effectiveness in cancer treatment.

Anti-inflammatory Properties

Chalcones, including 4-O-Methylbutein, have been reported to possess anti-inflammatory effects:

- Inhibition of Cytokine Production : Studies suggest that 4-O-Methylbutein can reduce the production of pro-inflammatory cytokines in macrophages, thereby mitigating inflammation .

- Case Study : In a model of acute lung injury, treatment with 4-O-Methylbutein resulted in decreased levels of inflammatory markers and improved lung function .

Data Table: Biological Activities of 4-O-Methylbutein

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 2.65 μM in HCC cells | |

| Apoptosis Induction | Caspase activation | |

| Anti-inflammatory | Reduced cytokine levels | |

| Metabolic Regulation | Modulates lipid metabolism |

The biological activities of 4-O-Methylbutein can be attributed to several mechanisms:

- Nuclear Receptor Modulation : It interacts with nuclear receptors involved in lipid and carbohydrate metabolism, influencing metabolic pathways that are often dysregulated in cancer and metabolic diseases .

- Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative stress, a significant contributor to cancer progression and inflammation .

- Stereoselectivity in Enzymatic Reactions : Recent studies have highlighted the stereoselectivity of bacterial chalcone isomerases towards 4-O-Methylbutein, suggesting potential biocatalytic applications for synthesizing this compound with high yields .

Case Study 1: Hepatocellular Carcinoma Treatment

A study investigated the effects of 4-O-Methylbutein on HCC cells. The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial dysfunction. The study concluded that 4-O-Methylbutein could be a promising candidate for HCC therapy due to its selective toxicity towards cancer cells while sparing normal hepatocytes.

Case Study 2: Inflammatory Response Modulation

In a model assessing acute lung injury, administration of 4-O-Methylbutein resulted in decreased inflammatory cytokine levels and improved pulmonary function. This suggests its potential use in treating respiratory conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing 4-O-Methylbutein's purity and structural identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the chalcone scaffold and methoxy group positioning. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Cross-referencing observed data with literature values for known chalcone derivatives (e.g., melting points, UV λmax) ensures accuracy. For novel analogs, X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers determine whether 4-O-Methylbutein is a novel compound or a known derivative during synthesis?

- Methodological Answer : Utilize databases like SciFinder or Reaxys to search for structurally similar chalcones using SMILES or InChI keys. Compare synthetic yields, melting points, and spectral data (e.g., NMR, IR) with existing literature. If discrepancies arise (e.g., unexpected shifts in 1H NMR peaks), investigate potential isomerization or substituent effects. Always document novel synthetic routes in detail for reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of 4-O-Methylbutein's anti-inflammatory activity?

- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure HO-1 induction via Western blot or qPCR. Pair this with ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Include positive controls like sulforaphane (a known HO-1 inducer) and validate results with dose-response curves (IC50 calculations). Ensure assays adhere to cell viability standards (e.g., MTT tests) to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How can contradictory reports on 4-O-Methylbutein's mechanism of action (e.g., HO-1 induction vs. direct NF-κB inhibition) be reconciled experimentally?

- Methodological Answer : Design a dual-pathway study:

- HO-1 Dependency : Use siRNA knockdown or CRISPR-Cas9 HO-1 knockout models to assess whether anti-inflammatory effects persist.

- NF-κB Pathway : Perform electrophoretic mobility shift assays (EMSA) or luciferase reporter assays to measure NF-κB activation.

- Cross-Analysis : Compare dose-response relationships across models. If HO-1 knockout abolishes activity, prioritize HO-1 as the primary mechanism. If residual activity remains, investigate off-target effects (e.g., kinase inhibition) via phosphoproteomic screening .

Q. What experimental strategies minimize off-target effects when studying 4-O-Methylbutein's autophagy-modulating properties?

- Methodological Answer : Combine pharmacological and genetic approaches:

- Pharmacological Inhibition : Use autophagy inhibitors (e.g., chloroquine for lysosomal inhibition or 3-MA for early-stage autophagy) to confirm pathway specificity.

- Genetic Validation : Employ GFP-LC3 transfection or ATG5/ATG7 knockout cell lines to monitor autophagosome formation.

- Multi-Omics Integration : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify non-autophagy-related targets. Cross-validate findings with cheminformatics tools (e.g., molecular docking against known autophagy regulators) .

Q. How should researchers design in vivo studies to evaluate 4-O-Methylbutein's bioavailability and tissue-specific efficacy?

- Methodological Answer :

- Pharmacokinetics : Administer 4-O-Methylbutein via oral and intravenous routes in rodent models, followed by LC-MS/MS plasma analysis to calculate bioavailability (F%).

- Tissue Distribution : Use radiolabeled 4-O-Methylbutein (e.g., 14C-labeled) with autoradiography or mass spectrometry imaging to map organ accumulation.

- Disease Models : Select context-specific models (e.g., DSS-induced colitis for gut inflammation or CFA-induced arthritis for systemic effects). Include metabolite profiling (e.g., phase I/II metabolites) to account for hepatic processing .

Q. What computational methods are effective for predicting 4-O-Methylbutein's structure-activity relationships (SAR) in chalcone derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and electron-donating/withdrawing substituent effects to correlate structural variations with HO-1 induction potency.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Nrf2-Keap1 complex) to identify critical binding residues.

- Validation : Synthesize top-predicted analogs (e.g., methoxy vs. hydroxyl substitutions) and test in vitro. Discrepancies between predicted and observed activity may indicate unmodeled solvent effects or protein flexibility .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported IC50 values for 4-O-Methylbutein across cell lines?

- Methodological Answer : Standardize experimental conditions:

- Cell Line Authentication : Use STR profiling to confirm cell identity.

- Culture Conditions : Control for serum concentration, passage number, and hypoxia.

- Data Normalization : Express IC50 relative to housekeeping genes/proteins (e.g., GAPDH, β-actin).

- Meta-Analysis : Aggregate published data using platforms like PubChem or ChEMBL to identify trends (e.g., potency in epithelial vs. immune cells) .

Ethical & Reporting Standards

Q. What documentation is essential for replicating 4-O-Methylbutein studies in compliance with journal guidelines?

- Methodological Answer :

- Experimental Section : Detail synthetic procedures (solvents, catalysts, reaction times), purification methods (column chromatography gradients), and characterization data (NMR shifts, HPLC conditions).

- Supporting Information : Include raw spectral data (e.g., NMR FID files), crystallographic CIFs, and statistical analysis scripts.

- Ethical Compliance : For in vivo work, provide IACUC approval numbers and ARRIVE 2.0 checklist adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.